5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with substituents at positions 3, 5, and 5. Key structural features include:
- 3-(4-Fluorophenyl) group: Enhances target binding via hydrophobic and electronic interactions with biological targets like mycobacterial ATP synthase .
- 5-tert-Butyl substituent: A bulky alkyl group that improves metabolic stability and may reduce off-target interactions .
- N,N,2-Trimethylamine at position 7: Increases solubility and mitigates hERG channel liability compared to bulkier amines (e.g., pyridinylmethyl) .
Properties
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4/c1-12-17(13-7-9-14(20)10-8-13)18-21-15(19(2,3)4)11-16(23(5)6)24(18)22-12/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFCHTFKQHTVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123536 | |
| Record name | 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031627-75-4 | |
| Record name | 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031627-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated aromatic compound.
Addition of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.
Final assembly: The final step involves the coupling of the pyrazole and pyrimidine rings under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Variation at Position 5
Analysis : The tert-butyl group confers optimal hydrophobicity and steric hindrance, enhancing target engagement and resistance to oxidative metabolism. Smaller alkyl groups (e.g., methyl) reduce metabolic stability, while aryl groups (e.g., methoxyphenyl) may improve potency but introduce metabolic liabilities .
Variation at Position 3
Analysis : The 4-fluorophenyl group strikes a balance between electronic effects (σ-hole interactions) and metabolic stability. Chlorinated analogs, while potent, may exhibit higher toxicity due to prolonged half-lives .
Variation at Position 7 (Amine Substituent)
Analysis : Trimethylamine minimizes hERG channel inhibition while maintaining solubility. Pyridinylmethyl groups, though potent, are associated with cardiovascular toxicity risks .
Comparison with Triazolopyrimidine Analogs
Analysis : Pyrazolo[1,5-a]pyrimidines exhibit target specificity for bacterial enzymes, whereas triazolopyrimidines often act on eukaryotic systems (e.g., tubulin). The tert-butyl and 4-fluorophenyl groups in the target compound enhance selectivity for prokaryotic targets .
Biological Activity
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Overview of the Compound
The compound belongs to the class of pyrazolopyrimidines and is characterized by a unique structure that includes a tert-butyl group, a fluorophenyl moiety, and a trimethylpyrazolo[1,5-a]pyrimidin-7-amine core. Its molecular formula is with a CAS number of 1031627-75-4 .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies indicate that it may inhibit certain kinases involved in cell signaling pathways, leading to anticancer effects. The compound's ability to modulate enzyme activity suggests potential applications in treating various diseases, including cancer and viral infections .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, studies have shown that this compound can exhibit significant growth inhibition against cancer cell lines. For instance, an investigation using the MDA-MB-231 human breast cancer cell line demonstrated the compound's ability to decrease cell viability .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| This compound | MDA-MB-231 | Varies | Significant |
| Control (YM155) | MDA-MB-231 | Varies | High |
| Control (Menadione) | MDA-MB-231 | Varies | Moderate |
Antiviral and Anti-inflammatory Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antiviral and anti-inflammatory activities. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with enzyme inhibition relevant to viral replication processes . Further research is required to elucidate these effects fully.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A focused library of pyrazolo[1,5-a]pyrimidin derivatives was synthesized and screened for anticancer activity. The results indicated that certain modifications to the core structure could enhance efficacy against various cancer types. The study emphasized the importance of structural diversity in optimizing biological activity .
Case Study 2: Enzyme Inhibition Studies
Another study investigated the enzyme inhibition properties of related compounds. The results showed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could significantly alter binding affinities and inhibitory potency against targeted enzymes involved in cancer progression .
Q & A
Q. Table 1: Representative Yields from Suzuki Coupling Reactions
| Substituent on Pyrimidine Core | Boronic Acid Used | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | (4-Fluorophenyl) | 65 | |
| 4-Methoxyphenyl | (4-Methoxyphenyl) | 72 | |
| 4-Trifluoromethylphenyl | (4-CF₃-phenyl) | 58 |
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, fluorophenyl aromatic signals at δ ~7.2 ppm) .
- X-ray Crystallography : Determines absolute configuration and bond angles (e.g., C–C bond lengths ~1.54 Å in pyrazolo-pyrimidine cores) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ ion at m/z 391 for C₂₂H₂₂ClN₅) .
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., anticancer, enzyme inhibition)?
Answer:
- Enzyme Inhibition :
- Antiproliferative Activity : MTT assays in cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa cells) .
Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., CRF1 vs. FAAH targets)?
Answer:
- Target Selectivity Profiling : Use orthogonal assays (e.g., CRF1 receptor binding vs. FAAH substrate conversion assays) to differentiate mechanisms .
- Structural Analysis : Compare binding modes via molecular docking. For example, the tert-butyl group in 5-tert-butyl derivatives may sterically hinder FAAH active sites while enhancing CRF1 hydrophobic interactions .
- Mutagenesis Studies : Validate key residues (e.g., CRF1 transmembrane domain mutations) to confirm binding specificity .
Advanced: How do substituents like tert-butyl and 4-fluorophenyl influence pharmacokinetics and target engagement?
Answer:
- Tert-Butyl Group :
- 4-Fluorophenyl :
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Affinity (IC₅₀) | logP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | CRF1: 75 nM | 3.2 | |
| 4-Chlorophenyl | CDK2: 1.8 µM | 3.8 | |
| 4-Methoxyphenyl | FAAH: >10 µM | 2.5 |
Advanced: What computational strategies predict binding interactions with targets like CRF1 or CDK2?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 50–100 ns to assess stability of tert-butyl/fluorophenyl interactions .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., tert-butyl → isopropyl reduces CRF1 binding by ~2 kcal/mol) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near pyrimidine N1) for scaffold optimization .
Advanced: How can in vivo models validate therapeutic potential while addressing metabolic limitations?
Answer:
- Rodent Models : Administer 10 mg/kg s.c. (b.i.d.) in anxiety models (e.g., elevated plus maze) to assess CRF1 antagonism .
- PK/PD Studies : Monitor plasma half-life (t₁/₂ ~4–6 h) and brain-to-plasma ratios (>2:1) via LC-MS/MS .
- Metabolite Identification : Use hepatocyte incubations to detect oxidative metabolites (e.g., tert-butyl hydroxylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
